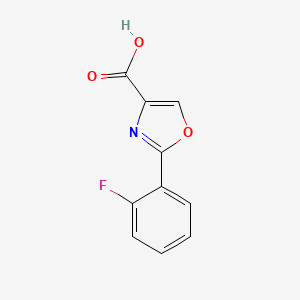![molecular formula C11H13BO2S B6615184 [5-(propan-2-yl)-1-benzothiophen-2-yl]boronic acid CAS No. 1340599-84-9](/img/structure/B6615184.png)
[5-(propan-2-yl)-1-benzothiophen-2-yl]boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“[5-(propan-2-yl)-1-benzothiophen-2-yl]boronic acid” is a boronic acid derivative. Boronic acids are known to be highly valuable building blocks in organic synthesis . Thiophene-based analogs, such as this compound, have been of interest to a growing number of scientists as a potential class of biologically active compounds .
Synthesis Analysis
The synthesis of compounds related to “[5-(propan-2-yl)-1-benzothiophen-2-yl]boronic acid” involves catalytic processes and the use of boronic acids as intermediates or reagents. For example, the synthesis of related compounds was achieved through rhodium-catalyzed hydroboration of allyl phenyl sulfone.Molecular Structure Analysis
The molecular structure of boronic acid derivatives is characterized by the presence of a trivalent boron atom connected to two hydroxyl groups and an organic substituent . In the case of related compounds, the structure was elucidated using single-crystal X-ray diffraction .Chemical Reactions Analysis
Boronic acids are versatile reagents in organic synthesis, often used in Suzuki coupling reactions . The papers provided indicate that phenylboronic acid can mediate free-radical reactions . Additionally, the ortho-substituent on phenylboronic acids can influence the reactivity and selectivity of the compound in catalytic reactions .Direcciones Futuras
Mecanismo De Acción
Target of Action
Boronic acids, including this compound, are often used in suzuki–miyaura coupling reactions , a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . The targets in these reactions are typically organic groups that participate in electronically divergent processes with the metal catalyst .
Mode of Action
In Suzuki–Miyaura coupling reactions, the mode of action involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The biochemical pathways affected by [5-(propan-2-yl)-1-benzothiophen-2-yl]boronic acid are likely related to its role in Suzuki–Miyaura coupling reactions . These reactions can lead to the formation of a broad range of functional groups , including oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Pharmacokinetics
It’s worth noting that boronic acids are generally considered to be relatively stable, readily prepared, and environmentally benign .
Result of Action
The result of the action of [5-(propan-2-yl)-1-benzothiophen-2-yl]boronic acid is the formation of new carbon–carbon bonds via Suzuki–Miyaura coupling reactions . This can lead to the synthesis of a wide variety of organic compounds .
Action Environment
The action of [5-(propan-2-yl)-1-benzothiophen-2-yl]boronic acid can be influenced by various environmental factors. The introduction of the more stable boronic ester moiety has significantly expanded the scope of boron chemistry . In particular, pinacol boronic esters, which are usually bench stable, easy to purify, and often even commercially available, have played a prominent role .
Propiedades
IUPAC Name |
(5-propan-2-yl-1-benzothiophen-2-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BO2S/c1-7(2)8-3-4-10-9(5-8)6-11(15-10)12(13)14/h3-7,13-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYIBNLRWBLXQRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(S1)C=CC(=C2)C(C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-(Propan-2-yl)-1-benzothiophen-2-yl]boronic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

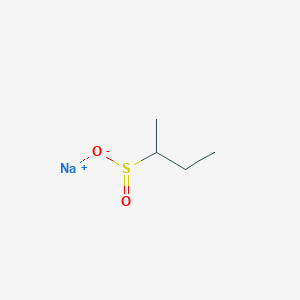
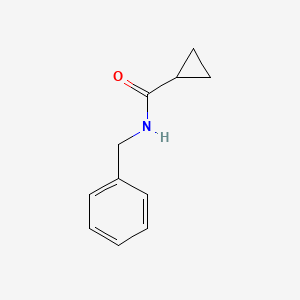
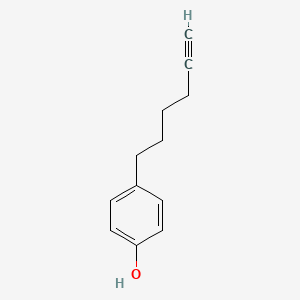
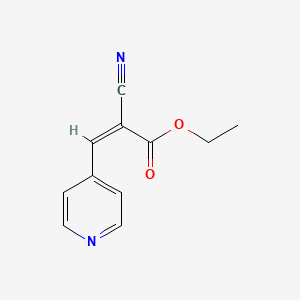
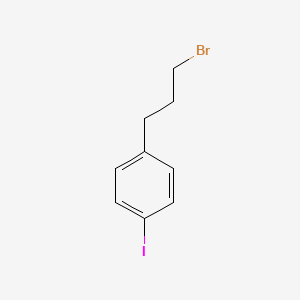
![1-[(4-ethoxyphenyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B6615134.png)



![1-[(piperidin-3-yl)methyl]-1H-indazole](/img/structure/B6615164.png)

